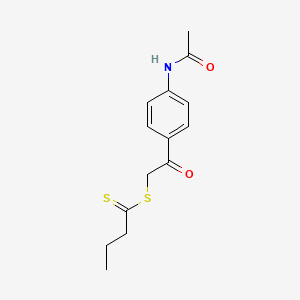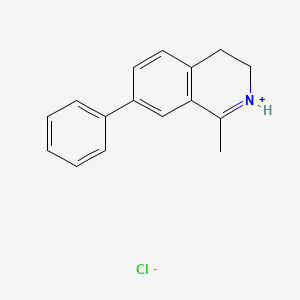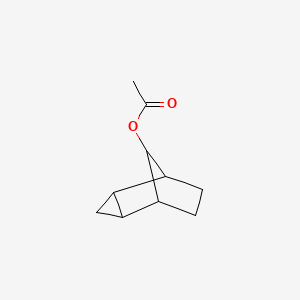![molecular formula C22H13FO8 B13741846 5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid: is a complex organic compound with a molecular formula of C17H12O8 It is known for its unique structure, which includes multiple carboxylic acid groups and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of benzene derivatives with appropriate fluorinated and carboxylated reagents under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The presence of fluorine and carboxylic acid groups allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, the compound can be used as a probe or ligand in various biochemical assays. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways and mechanisms.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s unique chemical properties may allow for the design of molecules with specific biological activities.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and separation technologies.
Mécanisme D'action
The mechanism of action of 5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, influencing their activity. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
- 5-[(3,5-dicarboxyphenyl)methyl]benzene-1,3-dicarboxylic acid
- 1,3,5-tris(3,5-dicarboxyphenyl)benzene
- 3,3’,5,5’-tetracarboxydiphenylmethane
Uniqueness: The presence of a fluorine atom in 5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid distinguishes it from other similar compounds. This fluorine atom can significantly alter the compound’s chemical reactivity, stability, and interaction with biological targets. Additionally, the specific arrangement of carboxylic acid groups provides unique opportunities for forming hydrogen bonds and other interactions, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C22H13FO8 |
|---|---|
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H13FO8/c23-18-9-10(11-3-13(19(24)25)7-14(4-11)20(26)27)1-2-17(18)12-5-15(21(28)29)8-16(6-12)22(30)31/h1-9H,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
Clé InChI |
DAMLGERCBURZAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)F)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


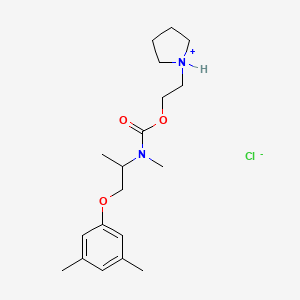
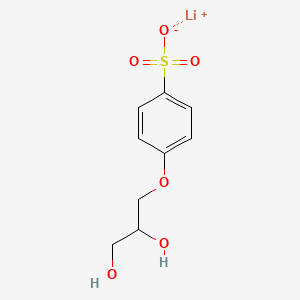
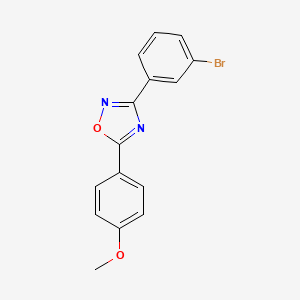
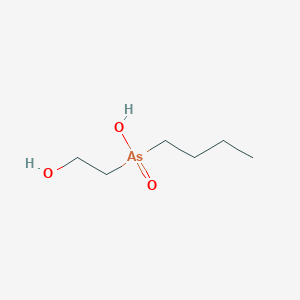
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)
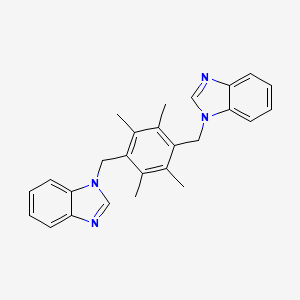
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
